Superior and Selective Cytotoxicity for Renal Carcinoma Cells vs. Withaferin A
Withanolide E demonstrates a unique and favorable selectivity profile against renal carcinoma cells compared to the well-studied analog Withaferin A. In a panel screening of human cancer cell lines, Withanolide E (compound 14) exhibited selective activity against the ACHN human renal adenocarcinoma cell line with an IC50 of 0.2 µM, while showing minimal activity against LNCaP prostate cancer cells (IC50 > 2.0 µM) [1]. In stark contrast, Withaferin A (compound 13) displayed broad, potent cytotoxicity against both ACHN (IC50 = 0.46 µM) and LNCaP (IC50 = 0.06 µM) cells, indicating a lack of this particular selectivity [1]. This differential selectivity is crucial for researchers developing targeted therapies for renal cell carcinoma, as it suggests a potentially wider therapeutic window and less off-target toxicity for Withanolide E.
| Evidence Dimension | Selective Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | ACHN renal carcinoma cells: IC50 = 0.2 µM; LNCaP prostate cancer cells: IC50 > 2.0 µM |
| Comparator Or Baseline | Withaferin A: ACHN cells IC50 = 0.46 µM; LNCaP cells IC50 = 0.06 µM |
| Quantified Difference | Withanolide E shows 2.3-fold lower potency against ACHN cells but >33-fold lower potency against LNCaP cells compared to Withaferin A, demonstrating a distinct and more selective cytotoxicity profile. |
| Conditions | Cytotoxicity assay on a panel of human cancer cell lines including LNCaP, ACHN, UO-31, M14, SK-MEL-28, and normal HFF cells. |
Why This Matters
This data is critical for procurement decisions in renal cancer research, as it identifies Withanolide E as a selective tool compound for ACHN cells, whereas Withaferin A acts as a non-selective cytotoxic agent.
- [1] Xu, Y. M., et al. (2017). 17β-Hydroxywithanolides as Sensitizers of Renal Carcinoma Cells to Tumor Necrosis Factor-α Related Apoptosis Inducing Ligand (TRAIL) Mediated Apoptosis: Structure-Activity Relationships. Journal of Medicinal Chemistry, 60(7), 3039-3051. Data presented in Table 3. View Source
